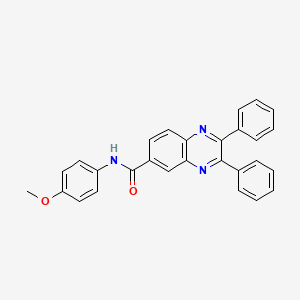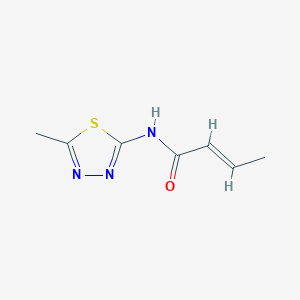
3-Phenylpropionic acid, (5-nitro-2-oxo-1,2-dihydroindol-3-ylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-PHENYLPROPANEHYDRAZIDE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a nitro group, an oxo group, and a hydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-PHENYLPROPANEHYDRAZIDE typically involves the condensation reaction between an isatin derivative and a hydrazide. The general synthetic route can be outlined as follows:
Starting Materials: The synthesis begins with the preparation of 5-nitroisatin and 3-phenylpropanehydrazide.
Condensation Reaction: The 5-nitroisatin is reacted with 3-phenylpropanehydrazide in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid. The reaction mixture is heated under reflux conditions for several hours to facilitate the condensation reaction.
Isolation and Purification: After the reaction is complete, the product is isolated by filtration and purified through recrystallization using an appropriate solvent.
Industrial Production Methods
While the laboratory-scale synthesis of N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-PHENYLPROPANEHYDRAZIDE is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-PHENYLPROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Hydroxyl Derivatives: Formed by the reduction of the oxo group.
Substituted Hydrazides: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-PHENYLPROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA Interaction: It may intercalate into DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
N’-[(3Z)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-PHENYLPROPANEHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(3Z)-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-4-(2-OXO-1-PYRROLIDINYL)BENZOHYDRAZIDE: Similar structure but with a pyrrolidinyl group.
N’-[(3Z)-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]BENZENESULFONOHYDRAZIDE: Contains a benzenesulfonyl group.
N’-[(3Z)-1-BENZYL-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-CHLOROBENZOHYDRAZIDE: Features a benzyl group and a chlorobenzoyl group.
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C17H14N4O4 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-3-phenylpropanamide |
InChI |
InChI=1S/C17H14N4O4/c22-15(9-6-11-4-2-1-3-5-11)19-20-16-13-10-12(21(24)25)7-8-14(13)18-17(16)23/h1-5,7-8,10,18,23H,6,9H2 |
InChI Key |
DVIPOASJHUPTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenyl acetate](/img/structure/B11541377.png)

![(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11541383.png)
![2,2-bis(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B11541396.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide](/img/structure/B11541403.png)
![N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11541405.png)
![3-ethyl-N-(naphthalen-2-yl)-2-propyl-1,2,3,4-tetrahydrobenzo[g]quinolin-4-amine](/img/structure/B11541412.png)
![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11541414.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2-methylpropylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541416.png)
![4,4'-[(4-methylbenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11541426.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11541427.png)
![2-(3,4-dimethylphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11541438.png)
![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11541452.png)

